

Application Notes: (R)-Trolox for Measuring Plasma Antioxidant Capacity

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Compound of Interest		
Compound Name:	(R)-Trolox	
Cat. No.:	B1353232	Get Quote

Introduction

(R)-Trolox, a water-soluble analog of vitamin E, serves as a crucial standard in the measurement of the total antioxidant capacity (TAC) of biological samples, including plasma.[1] [2] The Trolox Equivalent Antioxidant Capacity (TEAC) assay, often performed using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization method, is a widely adopted technique.[3] This assay quantifies the ability of antioxidants in a sample to neutralize the stable ABTS radical cation (ABTS•+), with the results expressed as Trolox equivalents.[3][4] This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the use of (R)-Trolox in assessing plasma antioxidant status.

The principle of the TEAC assay is based on the reduction of the pre-formed blue-green ABTS•+ radical cation by the antioxidants present in the plasma sample.[5] This reduction causes a decolorization of the solution, which is measured spectrophotometrically. The extent of decolorization is proportional to the concentration of antioxidants in the sample. By comparing the antioxidant response of the plasma sample to that of a known concentration of **(R)-Trolox**, the total antioxidant capacity can be quantified.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of **(R)-Trolox** in measuring the antioxidant capacity of human plasma.



Table 1: (R)-Trolox Calibration Curve Parameters

Parameter	Value	Reference
Linearity Range	2.5 μM to 25 μM	[4]
Correlation Coefficient (R²)	0.997	[4]
Assay Precision (Intraday CV)	2.4%	[4]

Table 2: Total Antioxidant Capacity (TAC) of Human Plasma (TEAC/ABTS Assay)

Population	Mean TAC (μM Trolox Equivalent) ± SD	Sample Size (n)	Reference
Healthy Volunteers (Mixed Gender)	513 ± 80	10	[4]
Healthy Men	569 ± 41	6	[4]
Healthy Women	430 ± 28	4	[4]
Healthy Young Females	22.9 ± 1.1 μmol/L	Not Specified	[6]
Healthy Young Males	24.4 ± 1.1 μmol/L	Not Specified	[6]
Elderly Volunteers (Mixed Gender)	15.8 - 16.4 μmol/L	Not Specified	[6]

Table 3: Comparison of Plasma TAC in Different Health Conditions (FRAP Assay)

Condition	Mean TAC (μmol Trolox Equivalent) ± SD	P-value	Reference
Healthy Volunteers	17.59 ± 1.17	< 0.02	[7]
Patients with COPD	23.82 ± 1.82	< 0.02	[7]



Experimental Protocols

Protocol 1: Plasma Sample Preparation

- Blood Collection: Collect whole blood into tubes containing heparin as an anticoagulant.
- Centrifugation: Centrifuge the blood samples at 3,000 rpm for 10-15 minutes at 4°C.[8]
- Plasma Separation: Carefully collect the upper yellowish plasma supernatant without disturbing the buffy coat.[8]
- Storage: For immediate use, keep the plasma on ice. For long-term storage, aliquot the plasma into cryovials and store at -80°C.[8]
- Sample Dilution: Before the assay, dilute the plasma sample with an appropriate buffer (e.g., 10 mM phosphate-buffered saline, pH 7.2). A dilution of 1:50 has been shown to be within the linear range of the assay.[4]

Protocol 2: Trolox Equivalent Antioxidant Capacity (TEAC) Assay using ABTS

This protocol is adapted for a 96-well microplate format.

Reagents and Materials:

- **(R)-Trolox** standard solution (e.g., 1 mM stock in ethanol or water)
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
- Potassium persulfate (or metmyoglobin and H₂O₂)
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microplate
- Microplate reader capable of measuring absorbance at ~734 nm

Procedure:

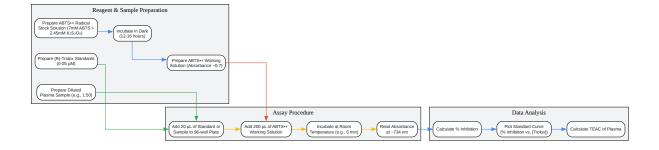
Preparation of ABTS+ Radical Cation Stock Solution:



- Dissolve ABTS in water to a final concentration of 7 mM.
- Add potassium persulfate to a final concentration of 2.45 mM.
- Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
 This will produce a dark-colored solution containing the ABTS•+ radical.[9]
- Preparation of ABTS•+ Working Solution:
 - Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
- Preparation of (R)-Trolox Standards:
 - Prepare a series of (R)-Trolox standards by diluting the stock solution with PBS. A typical concentration range is from 0 to 25 μM.[4]
- Assay Protocol:
 - \circ Add 20 μ L of diluted plasma sample or **(R)-Trolox** standard to the wells of a 96-well microplate.
 - Add 200 μL of the ABTS•+ working solution to each well.
 - Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
 - Measure the absorbance at 734 nm using a microplate reader.
- Calculation:
 - Calculate the percentage inhibition of the absorbance for each standard and sample.
 - Plot the percentage inhibition versus the concentration of the (R)-Trolox standards to generate a standard curve.
 - Determine the Trolox equivalent antioxidant capacity of the plasma samples from the standard curve, taking into account the dilution factor.



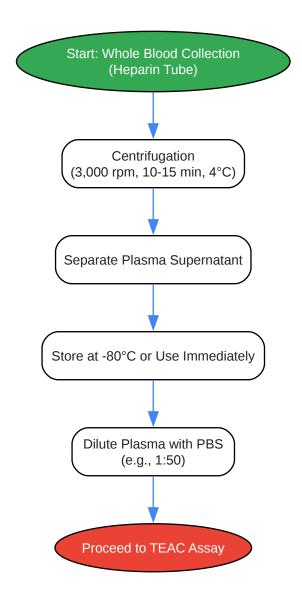
Visualizations



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Caption: Workflow for the TEAC assay using (R)-Trolox and ABTS.





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Caption: Protocol for plasma sample preparation for antioxidant capacity measurement.

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Methodological & Application





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